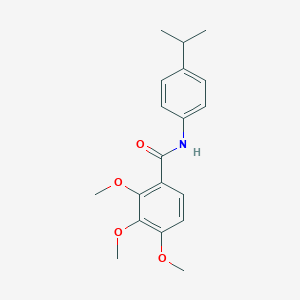![molecular formula C16H21NO4 B4411075 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate](/img/structure/B4411075.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate
Übersicht
Beschreibung
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological and pathological processes. In
Wirkmechanismus
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate activates nAChRs by binding to the receptor's agonist-binding site. This binding induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the cell membrane, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, this compound has been shown to enhance cognitive function, improve memory, and reduce anxiety and depression-like behaviors. In skeletal muscles, this compound has been shown to increase muscle strength and endurance. In immune cells, this compound has been shown to modulate cytokine production and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate has several advantages for lab experiments, including its potency and specificity for nAChRs, its ability to activate both muscle and neuronal nAChRs, and its low toxicity. However, this compound also has some limitations, such as its short half-life, which requires frequent administration, and its potential to desensitize nAChRs, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate research, including the development of more potent and selective nAChR agonists, the exploration of the role of nAChRs in various diseases, such as Alzheimer's disease and cancer, and the investigation of the downstream signaling pathways activated by nAChRs. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate has been widely used in scientific research as a tool to study the function of nAChRs. It has been shown to activate nAChRs in various tissues, including the central nervous system, skeletal muscles, and immune cells. This compound has also been used to study the role of nAChRs in various physiological and pathological processes, such as pain, addiction, and inflammation.
Eigenschaften
IUPAC Name |
[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-4-15(18)21-14-7-5-13(6-8-14)16(19)17-9-11(2)20-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUWCRUOXIWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)
![3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4410993.png)

![(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4410995.png)

![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4411014.png)
![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![4-cyano-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4411042.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B4411052.png)
![2-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411059.png)

